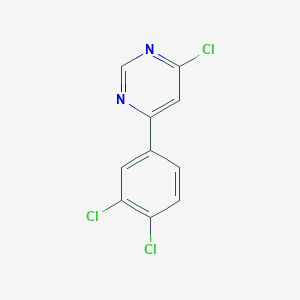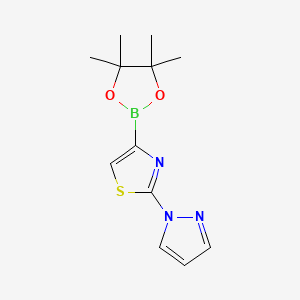![molecular formula C14H17ClFNS B1372030 {[5-(3-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride CAS No. 1208894-86-3](/img/structure/B1372030.png)
{[5-(3-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[5-(3-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride, otherwise known as 5-F-TPA, is an organic compound that has been used for a variety of scientific research applications. It is a synthetic compound that is structurally related to the neurotransmitter dopamine. 5-F-TPA has been studied for its potential applications in biochemistry, physiology, and pharmacology. The compound has been used in research to explore its potential effects on the nervous system and its potential uses in drug discovery and development.
Aplicaciones Científicas De Investigación
Anti-Inflammatory Applications
Thiophene derivatives have been reported to exhibit significant anti-inflammatory properties. The presence of a thiophene nucleus, as found in the compound , can be leveraged to develop new medications that help reduce inflammation in various medical conditions .
Antipsychotic Uses
The structural framework of thiophene is known to contribute to antipsychotic effects. This makes the compound a potential candidate for the development of new antipsychotic drugs, which could be more effective or have fewer side effects than existing treatments .
Anti-Arrhythmic Potential
Compounds containing thiophene rings have shown anti-arrhythmic activity, suggesting that they could be used in the treatment of irregular heartbeats. This application is particularly important in the field of cardiovascular research .
Anti-Anxiety Medication
The anxiolytic (anti-anxiety) properties of thiophene derivatives make them suitable for incorporation into medications aimed at treating anxiety disorders. This could lead to the synthesis of novel anxiolytic drugs .
Antifungal and Antimicrobial Activity
Thiophene compounds, including the one under analysis, have demonstrated antifungal and antimicrobial activities. This suggests their use in developing new treatments for infections caused by fungi and other microbes .
Kinase Inhibition
Kinases are enzymes that play a crucial role in various cellular processes. Thiophene derivatives have been found to inhibit kinases, which is a promising avenue for cancer treatment and other diseases where kinase activity is dysregulated .
Material Science Applications
Beyond medicinal chemistry, thiophene derivatives are utilized in material science . They serve as corrosion inhibitors and are integral in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Dental Anesthesia
Thiophene derivatives such as articaine, which have a thiophene framework, are used as voltage-gated sodium channel blockers and dental anesthetics in Europe. This indicates the potential of the compound for similar applications .
Propiedades
IUPAC Name |
N-[[5-(3-fluorophenyl)thiophen-2-yl]methyl]propan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNS.ClH/c1-10(2)16-9-13-6-7-14(17-13)11-4-3-5-12(15)8-11;/h3-8,10,16H,9H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIGLKJWOLHLHNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=C(S1)C2=CC(=CC=C2)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClFNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[5-(3-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[3-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1371957.png)


![5-Bromo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1371962.png)





